3-[(2,2-Dimethylpropanoyl)amino]propanoic acid
Overview
Description
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.209 g/mol . This compound is characterized by the presence of an amino group and a carboxylic acid group, making it a member of the amino acid family. It is commonly used in proteomics research .
Preparation Methods
The synthesis of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with an appropriate amine under controlled conditions. One common method involves the use of dichloromethane as a solvent and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . The reaction is carried out at room temperature for a specified duration to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, while the carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethylpropanoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological activities .
Comparison with Similar Compounds
3-[(2,2-Dimethylpropanoyl)amino]propanoic acid can be compared with other similar compounds such as:
3-Amino-2,2-dimethylpropanoic acid: This compound has a similar structure but lacks the propanoyl group, which may affect its reactivity and applications.
N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides: These compounds have different substituents on the amino group, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
3-(2,2-dimethylpropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(2,3)7(12)9-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDIQYQCSVGLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585481 | |
Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-56-5 | |
Record name | N-(2,2-Dimethylpropanoyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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